molecular formula C19H22N2OS B4137988 2-methyl-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide

2-methyl-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide

Cat. No. B4137988
M. Wt: 326.5 g/mol
InChI Key: NXRHVBZRNDQLCU-UHFFFAOYSA-N
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Description

2-methyl-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide, also known as MPPT, is a compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the serotonin transporter, which plays a crucial role in regulating the levels of serotonin in the brain. MPPT has been shown to have potential therapeutic applications in the treatment of depression and anxiety disorders. In

Mechanism of Action

2-methyl-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide works by selectively inhibiting the serotonin transporter. The serotonin transporter is a protein that is responsible for the reuptake of serotonin in the brain. By inhibiting the serotonin transporter, 2-methyl-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide increases the levels of serotonin in the brain, which has been shown to have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
2-methyl-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which has been linked to antidepressant and anxiolytic effects. Additionally, 2-methyl-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide has been shown to increase the levels of dopamine in the brain, which has been linked to improved mood and motivation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide in lab experiments is that it is a potent and selective inhibitor of the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. Additionally, 2-methyl-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide has been extensively studied, which means that there is a large body of research on its effects and mechanisms of action. However, one limitation of using 2-methyl-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide in lab experiments is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds found in the brain.

Future Directions

There are a number of future directions for research on 2-methyl-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide. One area of research is to further explore its potential therapeutic applications in the treatment of depression and anxiety disorders. Additionally, further research could be conducted to better understand the mechanisms of action of 2-methyl-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide and its effects on the brain. Finally, research could be conducted to develop new compounds that are similar to 2-methyl-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide but have improved properties, such as increased potency or selectivity.

Scientific Research Applications

2-methyl-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide has been extensively studied in scientific research, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications in the treatment of depression and anxiety disorders. 2-methyl-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide is a selective inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By inhibiting the serotonin transporter, 2-methyl-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide increases the levels of serotonin in the brain, which has been shown to have antidepressant and anxiolytic effects.

properties

IUPAC Name

2-methyl-N-(4-phenoxyphenyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-15-7-5-6-14-21(15)19(23)20-16-10-12-18(13-11-16)22-17-8-3-2-4-9-17/h2-4,8-13,15H,5-7,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRHVBZRNDQLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(4-phenoxyphenyl)piperidine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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